molecular formula C18H12BrN B073726 3-Bromo-9-phenylcarbazole CAS No. 1153-85-1

3-Bromo-9-phenylcarbazole

Cat. No. B073726
Key on ui cas rn: 1153-85-1
M. Wt: 322.2 g/mol
InChI Key: KUBSCXXKQGDPPD-UHFFFAOYSA-N
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Patent
US09437824B2

Procedure details

Into a 500 mL three-neck flask was put 10 g (31 mmol) of 3-bromo-9-phenyl-9H-carbazole. The atmosphere in the flask was replaced with nitrogen. To the flask was added 150 mL of tetrahydrofuran (THF), and 3-bromo-9-phenyl-9H-carbazole was dissolved therein. This solution was cooled to −80° C. Into this solution was dripped 20 mL (32 mmol) of n-butyllithium (a 1.58 mol/L hexane solution) with the use of a syringe. After the dripping was completed, this solution was stirred at the same temperature for 1 hour. After the stirring, 3.8 mL (34 mmol) of trimethyl borate was added to this solution, and the solution was stirred for approximately 15 hours while the temperature of the solution was being brought back to a room temperature. After the stirring, approximately 150 mL (1.0 mol/L) of dilute hydrochloric acid was added to this solution, and then the solution was stirred for 1 hour. After the stirring, an aqueous layer of this mixture was extracted with ethyl acetate. The extract was combined with an organic layer and then washed with a saturated sodium hydrogen carbonate solution. The organic layer was dried with magnesium sulfate. After the drying, this mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily light brown substance. This obtained oily substance was dried under reduced pressure to give 7.5 g of a light brown solid, which was the object of the synthesis, in a yield of 86%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C([Li])CCC.[B:26](OC)([O:29]C)[O:27]C.Cl>CCCCCC.O1CCCC1>[C:7]1([N:6]2[C:5]3[CH:13]=[CH:14][C:2]([B:26]([OH:29])[OH:27])=[CH:3][C:4]=3[C:20]3[C:15]2=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
this solution was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL three-neck flask was put
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
STIRRING
Type
STIRRING
Details
the solution was stirred for approximately 15 hours while the temperature of the solution
Duration
15 h
CUSTOM
Type
CUSTOM
Details
was being brought back to a room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After the stirring, an aqueous layer of this mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying, this mixture was subjected to gravity filtration
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give an oily light brown substance
CUSTOM
Type
CUSTOM
Details
This obtained oily substance was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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